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Abstract

Atractylis gummifera, a thistle-like plant native to the Mediterranean region, is the source of
potent mitochondrial toxins that have been responsible for numerous cases of severe and often
fatal poisonings in both humans and livestock. The primary toxic agents are two structurally
related diterpenoid glycosides: atractyloside (ATR) and carboxyatractyloside (CATR). These
compounds exert their profound toxicity by specifically and potently inhibiting the mitochondrial
adenine nucleotide translocase (ANT), a critical protein responsible for the exchange of
adenosine diphosphate (ADP) and adenosine triphosphate (ATP) across the inner
mitochondrial membrane. This inhibition leads to a rapid depletion of cellular ATP, triggering a
cascade of events including mitochondrial dysfunction, oxidative stress, and ultimately, cell
death, primarily affecting organs with high metabolic rates such as the liver and kidneys. This
technical guide provides a comprehensive overview of the toxic principles of Atractylis
gummifera poisoning, detailing the chemistry of its toxins, their mechanism of action, and the
downstream cellular consequences. Furthermore, this guide includes a compilation of
guantitative toxicological data and detailed experimental protocols for the study of these toxins,
intended to serve as a valuable resource for researchers in the fields of toxicology,
pharmacology, and drug development.
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The Toxic Principles: Atractyloside and
Carboxyatractyloside

The toxicity of Atractylis gummifera is primarily attributed to two main compounds: atractyloside
(ATR) and its more potent derivative, carboxyatractyloside (CATR), also known as gummiferin.
[1][2] These toxins are concentrated in the rhizome of the plant.[3]

Chemical Structure:

Both ATR and CATR are diterpenoid glycosides.[4][5] They consist of a diterpene core, known
as atractyligenin, linked to a modified glucose molecule. The key structural difference between
the two lies in an additional carboxyl group on the atractyligenin moiety of CATR, which
significantly enhances its toxicity.

Mechanism of Action: Inhibition of Adenine
Nucleotide Translocase

The primary molecular target of both ATR and CATR is the adenine nucleotide translocase
(ANT), an integral protein of the inner mitochondrial membrane. The ANT protein facilitates the
vital exchange of ADP from the cytosol for ATP synthesized within the mitochondria, a process
essential for cellular energy homeostasis.

ATR and CATR bind to the ANT protein from the cytosolic side, effectively locking it in a
conformation that prevents the translocation of adenine nucleotides. ATR acts as a competitive
inhibitor, while CATR is a more potent, non-competitive inhibitor. This blockade of the ADP/ATP
exchange halts oxidative phosphorylation, leading to a rapid and severe depletion of cellular
ATP.

The profound disruption of cellular energy metabolism triggers a series of downstream events,
including:

o Mitochondrial Permeability Transition (MPT): The depletion of ATP and the accumulation of
mitochondrial calcium can lead to the opening of the mitochondrial permeability transition
pore (MPTP), a non-specific channel in the inner mitochondrial membrane.
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» Apoptosis and Necrosis: The opening of the mPTP results in the dissipation of the

mitochondrial membrane potential, the release of pro-apoptotic factors such as cytochrome

c, and ultimately, the activation of caspase cascades leading to programmed cell death

(apoptosis). At higher concentrations of the toxins, massive cellular ATP depletion can lead

to necrotic cell death.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxicity of atractyloside

and carboxyatractyloside.

] . Route of N
Toxin Animal Model . . LD50 Citation
Administration
. Intraperitoneal
Atractyloside Rat ) 143 mg/kg
(i.p.)
Carboxyatractylo Intraperitoneal
] Rat ) 2.9 mg/kg
side (i.p.)
) 115+ 22.16
Atractyloside Mouse Oral
mg/kg
Subcutaneous
Atractyloside Rat 155 mg/kg
(s.c)
) ) Subcutaneous
Atractyloside Rabbit 250 mg/kg
(s.c))
_ _ _ Intraperitoneal
Atractyloside Guinea Pig (i) 200 mg/kg
i.p.
Atractyloside Dog Intravenous (i.v.) 15 mg/kg
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Effective

Toxin In Vitro Model Parameter . Citation
Concentration
o Enzyme leakage,

_ Pig kidney and

Atractyloside ) ) GSH and ATP =200 puM
liver slices )
depletion

) Pig kidney and Inhibition of

Atractyloside =500 uM

liver slices

gluconeogenesis

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of

Atractylis gummifera toxins.

Isolation and Purification of Atractyloside and
Carboxyatractyloside

This protocol is adapted from a method for the extraction of these toxins from Atractylis

gummifera rhizomes.

Materials:

Dried and powdered rhizomes of Atractylis gummifera

Methanol
Erlenmeyer flask
Aluminum foil
Shaker

Filter paper
Rotary evaporator

Ventilated oven
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Procedure:

Mix 50 g of powdered A. gummifera rhizome with 500 ml of pure methanol in an Erlenmeyer
flask.

e Cover the flask with aluminum foil and shake at room temperature for 24 hours.
« Filter the mixture using filter paper to recover the extract.

» Remove the solvent from the filtrate by vacuum evaporation using a rotary evaporator at 40
°C.

o Completely dry the crude extract in a ventilated oven at 40 °C.

e The resulting crude extract can be further purified using chromatographic techniques such as
High-Performance Liquid Chromatography (HPLC) for the isolation of pure atractyloside and
carboxyatractyloside.

Assessment of Mitochondrial Respiration using a
Seahorse XF Analyzer

This protocol provides a framework for assessing the impact of atractyloside on mitochondrial
function in cultured cells.

Materials:

Seahorse XF Cell Culture Microplates

Seahorse XF Calibrant

Seahorse XF Base Medium

Glucose, Pyruvate, Glutamine

Oligomycin, FCCP, Rotenone/Antimycin A (from a Seahorse XF Cell Mito Stress Test Kit)

Atractyloside (dissolved in an appropriate vehicle, e.g., water or DMSO)

© 2025 BenchChem. All rights reserved. 5/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8144436?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Cultured cells (e.g., HepG2 human liver cancer cells)
Procedure:

o Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal
density and allow them to adhere overnight.

o Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant
overnight in a non-CO2 incubator at 37°C.

o Assay Medium Preparation: Prepare the Seahorse XF assay medium by supplementing
Seahorse XF Base Medium with glucose, pyruvate, and glutamine. Warm the medium to
37°C and adjust the pH to 7.4.

o Cell Plate Preparation: Remove the cell culture medium from the wells and wash twice with
the prepared Seahorse XF assay medium. Finally, add the appropriate volume of assay
medium to each well.

e Compound Loading: Load the Seahorse XF sensor cartridge with oligomycin, FCCP, and a
mixture of rotenone and antimycin A in the designated injection ports. Load atractyloside or
vehicle control into the first injection port.

o Seahorse XF Analyzer Assay: Calibrate the hydrated sensor cartridge in the Seahorse XF
Analyzer. After calibration, replace the calibrant plate with the cell plate and initiate the assay.
The instrument will measure the oxygen consumption rate (OCR) before and after the
sequential injection of the compounds.

o Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function,
including basal respiration, ATP-linked respiration, maximal respiration, and non-
mitochondrial respiration. Compare the effects of atractyloside treatment to the vehicle
control.

Cell Viability Assessment using the MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) assay to determine the cytotoxicity of atractyloside.
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Materials:

e Cultured cells (e.g., HepG2 cells)

o 96-well cell culture plates

e Cell culture medium

e Atractyloside

e MTT solution (5 mg/ml in PBS)

e DMSO

e Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10”4 cells/well and allow them
to attach overnight.

o Compound Treatment: Treat the cells with various concentrations of atractyloside for the
desired exposure time (e.g., 24, 48 hours). Include untreated control wells.

o MTT Addition: After the treatment period, add 20 pL of MTT solution to each well and
incubate for 4 hours at 37°C.

e Formazan Solubilization: Remove the medium and add 150 pL of DMSO to each well to
dissolve the formazan crystals.

o Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Histopathological Analysis of Liver and Kidney Tissue

This protocol outlines the standard procedure for Hematoxylin and Eosin (H&E) staining of liver
and kidney tissues from animals exposed to Atractylis gummifera toxins.
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Materials:

Formalin-fixed, paraffin-embedded liver and kidney tissue sections on glass slides
e Xylene

e Ethanol (100%, 95%, 70%)

« Distilled water

e Harris's Hematoxylin solution

o Acid alcohol (1% HCI in 70% ethanol)

e Scott's tap water substitute or ammonia water
e Eosin Y solution

¢ Mounting medium

e Coverslips

Procedure:

» Deparaffinization and Rehydration:

o

Immerse slides in xylene (2 changes, 5 minutes each).

[¢]

Immerse in 100% ethanol (2 changes, 3 minutes each).

o

Immerse in 95% ethanol (2 minutes).

[e]

Immerse in 70% ethanol (2 minutes).

o

Rinse in running tap water.
e Hematoxylin Staining:

o Immerse in Harris's Hematoxylin for 5-15 minutes.
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o Rinse in running tap water.
o Differentiate in 1% acid alcohol (a few quick dips).
o Rinse in running tap water.
o Blue in Scott's tap water substitute or ammonia water for 30-60 seconds.
o Rinse in running tap water for 5 minutes.
e Eosin Staining:
o Immerse in Eosin Y solution for 1-3 minutes.
o Rinse in running tap water.
o Dehydration and Clearing:
o Immerse in 95% ethanol (2 changes, 2 minutes each).
o Immerse in 100% ethanol (2 changes, 2 minutes each).
o Immerse in xylene (2 changes, 5 minutes each).
e Mounting:
o Apply a drop of mounting medium to the tissue section and place a coverslip.
e Microscopic Examination:

o Examine the stained sections under a light microscope for pathological changes such as
necrosis, apoptosis, and inflammation.

Detection of Apoptosis using the TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to
detect DNA fragmentation, a hallmark of apoptosis.

Materials:
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o Formalin-fixed, paraffin-embedded tissue sections or fixed cells on slides

e Proteinase K

e TUNEL reaction mixture (containing TdT enzyme and labeled dUTPSs)

o Stop/Wash Buffer

e Converter-POD (or fluorescent label)

e DAB substrate (for HRP) or mounting medium with DAPI (for fluorescence)
o Counterstain (e.g., Methyl Green or Hematoxylin)

Procedure:

Deparaffinization and Rehydration: Follow the same procedure as for H&E staining.
o Permeabilization: Incubate slides with Proteinase K solution to retrieve antigenic sites.

o TUNEL Reaction: Apply the TUNEL reaction mixture to the samples and incubate in a
humidified chamber at 37°C.

o Detection:

o For colorimetric detection, incubate with Converter-POD followed by the DAB substrate to
produce a brown precipitate in apoptotic cells.

o For fluorescent detection, mount with a medium containing a fluorescent label compatible
with the labeled dUTPs.

o Counterstaining: Lightly counterstain the nuclei with a suitable stain to visualize the tissue
morphology.

e Microscopic Analysis: Analyze the slides under a microscope to identify and quantify TUNEL-
positive (apoptotic) cells.

Analysis of Apoptotic Markers by Western Blot
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This protocol allows for the detection of key proteins involved in the apoptotic pathway.
Materials:

Cell or tissue lysates

Protein assay kit (e.g., BCA)

SDS-PAGE gels

Western blotting apparatus

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Protein Extraction and Quantification: Lyse cells or tissues in RIPA buffer with protease and
phosphatase inhibitors. Determine protein concentration using a BCA assay.

SDS-PAGE and Protein Transfer: Separate protein lysates by SDS-PAGE and transfer the
proteins to a PVDF or nitrocellulose membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at
4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-
conjugated secondary antibody for 1 hour at room temperature.
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o Detection: Wash the membrane again and incubate with ECL substrate.
e Imaging: Capture the chemiluminescent signal using an imaging system.

e Analysis: Analyze the band intensities to determine changes in the expression and cleavage

of apoptotic proteins.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and experimental workflows
described in this guide.

Adenine Nucleotide ADP/ATP Exchange Cellular ATP
Translocase (ANT) Blocked Depletion

Click to download full resolution via product page

Caption: Atractyloside toxicity signaling pathway.
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Caption: Experimental workflow for studying A. gummifera toxins.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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